[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate

Catalog No.
S3523960
CAS No.
137846-38-9
M.F
C29H26F6O6P2PdS2
M. Wt
817 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,3-Bis(diphenylphosphino)propane]palladium(II) t...

CAS Number

137846-38-9

Product Name

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate

IUPAC Name

3-diphenylphosphanylpropyl(diphenyl)phosphane;palladium(2+);trifluoromethanesulfonate

Molecular Formula

C29H26F6O6P2PdS2

Molecular Weight

817 g/mol

InChI

InChI=1S/C27H26P2.2CHF3O3S.Pd/c1-5-14-24(15-6-1)28(25-16-7-2-8-17-25)22-13-23-29(26-18-9-3-10-19-26)27-20-11-4-12-21-27;2*2-1(3,4)8(5,6)7;/h1-12,14-21H,13,22-23H2;2*(H,5,6,7);/q;;;+2/p-2

InChI Key

MIGUMLGJSGTNOK-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Canonical SMILES

C1=CC=C(C=C1)P(CCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pd+2]

Catalysis

Pd(dppf)(OTf)2 is a well-known catalyst for a range of organic reactions. Due to the presence of palladium and the dppf ligand, it can activate carbon-carbon and carbon-heteroatom bonds, facilitating their transformation into new chemical structures. Some specific examples include:

  • Cross-coupling reactions

    These reactions involve the formation of new carbon-carbon bonds between two different molecules. Pd(dppf)(OTf)2 can effectively catalyze various cross-coupling reactions, such as Suzuki-Miyaura couplings and Sonogashira couplings [, ].

  • Hydrocarbonylation

    This process involves introducing a formyl group (CHO) to an unsaturated organic molecule. Pd(dppf)(OTf)2 can act as a catalyst for this reaction, enabling the synthesis of valuable aldehydes and ketones [].

  • Hydrogenation

    Pd(dppf)(OTf)2 can also catalyze the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is useful for converting alkenes (double bonds) to alkanes (single bonds) [].

These are just a few examples, and Pd(dppf)(OTf)2 is continually being explored for its potential in new catalytic applications.

Research on Catalyst Design and Improvement

Pd(dppf)(OTf)2 serves as a model compound for research aimed at developing new and improved catalysts. By studying its structure, function, and limitations, scientists can design more efficient and selective catalysts for various organic transformations. This research effort includes:

  • Understanding reaction mechanisms

    Detailed studies of Pd(dppf)(OTf)2-catalyzed reactions help elucidate the reaction mechanisms at the molecular level. This knowledge is crucial for designing new catalysts with desired properties [].

  • Ligand modification

    The dppf ligand in Pd(dppf)(OTf)2 can be modified to tune the catalyst's activity and selectivity. By altering the ligand structure, researchers can create catalysts optimized for specific reactions [].

  • New catalyst development

    Inspired by Pd(dppf)(OTf)2, scientists can develop entirely new classes of catalysts with improved efficiency, selectivity, or compatibility with various reaction conditions.

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate, also known as palladium(II) triflate complexed with 1,3-bis(diphenylphosphino)propane, is a coordination compound with the molecular formula C29H28F6O6P2PdS2C_{29}H_{28}F_6O_6P_2PdS_2 and a molecular weight of approximately 819.01 g/mol. This compound is characterized by its unique ligand structure, which consists of a central propane chain bonded to two diphenylphosphine groups. The palladium center is coordinated with triflate anions, which enhance its catalytic properties in various organic reactions .

[1,3-Bis(diphenylphosphino)propane]palladium(II) triflate primarily acts as a catalyst in cross-coupling reactions, such as:

  • Suzuki-Miyaura Reaction: Facilitates the coupling of boronic acids with aryl halides.
  • Heck Reaction: Involves the coupling of alkenes with aryl halides.
  • Buchwald-Hartwig Reaction: Catalyzes the formation of carbon-nitrogen bonds from aryl halides and amines.

The catalytic mechanism typically involves oxidative addition, followed by transmetalation and reductive elimination steps, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds .

The synthesis of [1,3-bis(diphenylphosphino)propane]palladium(II) triflate typically involves the following steps:

  • Preparation of the Ligand: 1,3-bis(diphenylphosphino)propane is synthesized through the reaction of diphenylphosphine with a suitable alkylene dihalide.
  • Formation of the Palladium Complex: The ligand is then reacted with palladium(II) triflate in an appropriate solvent (often under inert conditions to prevent oxidation). The general reaction can be represented as:
    Pd OTf 2+C27H26P2C29H28F6O6P2PdS2\text{Pd OTf }_2+\text{C}_{27}\text{H}_{26}\text{P}_2\rightarrow \text{C}_{29}\text{H}_{28}\text{F}_6\text{O}_6\text{P}_2\text{PdS}_2

This method allows for the efficient formation of the palladium complex while ensuring high yields and purity .

The primary application of [1,3-bis(diphenylphosphino)propane]palladium(II) triflate lies in its role as a catalyst in organic synthesis. Its effectiveness in facilitating cross-coupling reactions makes it valuable in:

  • Pharmaceutical chemistry for drug synthesis.
  • Material science for developing new polymers.
  • Organic electronics for creating conductive materials.

Additionally, it has been used in synthesizing complex organic molecules that are otherwise challenging to produce .

Interaction studies have shown that [1,3-bis(diphenylphosphino)propane]palladium(II) triflate exhibits favorable interactions with various substrates during catalytic processes. The electronic properties imparted by the diphenylphosphine ligands enhance the reactivity of palladium. Research indicates that adjustments in reaction conditions (such as temperature and solvent choice) can significantly influence its catalytic efficiency and selectivity .

Several compounds share structural similarities with [1,3-bis(diphenylphosphino)propane]palladium(II) triflate. Here are some notable examples:

Compound NameChemical FormulaUnique Features
Bis(triphenylphosphine)palladium(II) dichlorideC30H30Cl2P2PdC_{30}H_{30}Cl_2P_2PdKnown for high stability and broad application range
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II)C34H30P2PdC_{34}H_{30}P_2PdFeatures ferrocene moiety providing unique electronic properties
[1,3-Bis(diphenylphosphino)propane]palladium(II)dichlorideC27H26Cl2P2PdC_{27}H_{26}Cl_2P_2PdSimilar ligand structure but different anion affecting reactivity

Uniqueness: The unique ligand structure of [1,3-bis(diphenylphosphino)propane]palladium(II) triflate provides a specific bite angle and electronic environment that enhances its effectiveness as a catalyst compared to other palladium complexes. This specificity allows it to excel in certain cross-coupling reactions where other complexes may not perform as efficiently .

Dates

Modify: 2024-04-14

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